REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]([CH2:5]O)[OH:4].[CH3:7][C:8]([CH2:10][OH:11])=[O:9]>O>[CH2:2]([OH:1])[CH:3]([OH:4])[CH3:5].[OH:11][CH2:10][C:8](=[O:9])[CH3:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
Cu
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in 5 h
|
Duration
|
5 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |